2-Furanbutanol
Overview
Description
2-Furanbutanol is an organic compound with the molecular formula C8H12O2. It is a member of the furan family, characterized by a furan ring structure, which consists of one oxygen atom and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanbutanol can be achieved through several methods. One common approach involves the reduction of furfural, a furan derivative, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of furfural. This process involves the use of metal catalysts, such as palladium or platinum, under high-pressure hydrogen gas. The reaction is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Furanbutanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the furan ring and the hydroxyl group attached to the butanol chain .
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the furan ring or the hydroxyl group.
Major Products Formed
The major products formed from these reactions include furan-based aldehydes, carboxylic acids, alcohols, and substituted furan derivatives. These products have diverse applications in various fields .
Scientific Research Applications
2-Furanbutanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s potential medicinal properties are being explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-Furanbutanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Furfural: A precursor to 2-Furanbutanol, furfural is an aldehyde with a furan ring.
2,5-Furandicarboxylic Acid: This compound is derived from furan and is used in the production of bio-based polymers.
5-Hydroxymethylfurfural: Another furan derivative, this compound is used in the production of biofuels and chemicals.
Uniqueness of this compound
This compound is unique due to its specific structure, which combines a furan ring with a butanol chain. This combination imparts unique chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4-(furan-2-yl)butan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7,9H,1-2,4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGYYICTOVROHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446695 | |
Record name | 2-Furanbutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19958-66-8 | |
Record name | 2-Furanbutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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